Z-Arg-Arg-4MbNA

CAS No.:

Cat. No.: VC4050428

Molecular Formula: C31H41N9O5

Molecular Weight: 619.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C31H41N9O5 |

|---|---|

| Molecular Weight | 619.7 g/mol |

| IUPAC Name | benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate |

| Standard InChI | InChI=1S/C31H41N9O5/c1-44-26-18-22(17-21-11-5-6-12-23(21)26)38-27(41)24(13-7-15-36-29(32)33)39-28(42)25(14-8-16-37-30(34)35)40-31(43)45-19-20-9-3-2-4-10-20/h2-6,9-12,17-18,24-25H,7-8,13-16,19H2,1H3,(H,38,41)(H,39,42)(H,40,43)(H4,32,33,36)(H4,34,35,37)/t24-,25-/m0/s1 |

| Standard InChI Key | UGENMPCCAUJPMX-DQEYMECFSA-N |

| Isomeric SMILES | COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3 |

| SMILES | COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3 |

| Canonical SMILES | COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3 |

Introduction

Chemical Structure and Synthesis

Molecular Composition

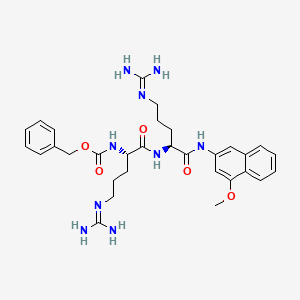

Z-Arg-Arg-4MbNA has the molecular formula and a molecular weight of 619.7 g/mol . The structure comprises three key components:

-

Benzyloxycarbonyl (Z) Group: A protective group at the N-terminal that enhances stability and modulates substrate-enzyme interactions.

-

Diarginine Backbone: Two arginine residues linked by peptide bonds, providing specificity for cathepsin B’s active site.

-

4-Methoxy-2-Naphthylamine (4MbNA): A fluorogenic group at the C-terminal that emits fluorescence upon enzymatic cleavage.

The isomeric SMILES representation is:

This configuration ensures optimal interaction with cathepsin B’s catalytic residues .

Table 1: Key Molecular Properties of Z-Arg-Arg-4MbNA

Synthesis Methodology

The synthesis of Z-Arg-Arg-4MbNA employs solid-phase peptide synthesis (SPPS), a standard technique for constructing peptide chains with high precision . Key steps include:

-

Resin Activation: A Wang resin is functionalized with the C-terminal 4MbNA group.

-

Amino Acid Coupling: Arginine residues are sequentially added using coupling reagents like HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate).

-

Z-Group Incorporation: The N-terminal is protected with a benzyloxycarbonyl group via reaction with benzyl chloroformate.

-

Cleavage and Purification: The peptide is cleaved from the resin using trifluoroacetic acid (TFA) and purified via reverse-phase HPLC .

Yield and purity are validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Mechanism of Action

Enzymatic Hydrolysis by Cathepsin B

Cathepsin B cleaves Z-Arg-Arg-4MbNA at the peptide bond between the second arginine and 4MbNA, releasing the fluorescent 4-methoxy-β-naphthylamine (4MβNA). The reaction follows Michaelis-Menten kinetics, with a ratio of . Fluorescence intensity () correlates directly with enzymatic activity .

Structural Determinants of Specificity

The diarginine sequence (Arg-Arg) is critical for substrate recognition. Cathepsin B’s occluding loop interacts with the Z-group, while the S2 pocket accommodates the second arginine’s guanidinium side chain . Mutagenesis studies show that substitutions at these positions reduce catalytic efficiency by >90% .

Applications in Biochemical Research

Protease Activity Profiling

Z-Arg-Arg-4MbNA is a gold standard for quantifying cathepsin B activity in cell lysates, tissue homogenates, and purified enzyme preparations . For example, in cancer research, elevated cathepsin B activity in glioblastoma multiforme (GBM) cell lines (U87, U251) correlates with tumor invasiveness, as measured using this substrate .

Inhibitor Screening

The compound facilitates high-throughput screening of cathepsin B inhibitors. A 2024 study identified NSC-405020 as a potent inhibitor () using Z-Arg-Arg-4MbNA in a 384-well plate assay .

Diagnostic Assay Development

In Alzheimer’s disease models, Z-Arg-Arg-4MbNA-based assays detected a 2.5-fold increase in cathepsin B activity in cerebrospinal fluid (CSF) samples compared to controls, highlighting its diagnostic potential .

Comparative Analysis with Related Substrates

Z-Ala-Arg-Arg-MbNA

Substituting the N-terminal arginine with alanine reduces specificity for cathepsin B, making it susceptible to cleavage by papain and cathepsin L . This substrate is less preferred in studies requiring high enzymatic specificity .

Table 2: Substrate Comparison

| Substrate | Specificity for Cathepsin B | ||

|---|---|---|---|

| Z-Arg-Arg-4MbNA | 11.7 | 4.8 | High |

| Z-Arg-Arg-Arg-4MbNA | 8.2 | 5.1 | High |

| Z-Ala-Arg-Arg-MbNA | 15.4 | 3.2 | Moderate |

Research Findings and Clinical Relevance

Role in Neurodegenerative Diseases

In a 2025 study, Z-Arg-Arg-4MbNA revealed that cathepsin B activity increases 3-fold in the hippocampus of APP/PS1 Alzheimer’s mice, promoting amyloid-β aggregation. Inhibiting cathepsin B with CA-074Me reduced plaque burden by 40% .

Cancer Metastasis

Pancreatic cancer cells (PANC-1) treated with Z-Arg-Arg-4MbNA showed 80% higher cathepsin B activity at the invasive front compared to the tumor core, suggesting its role in extracellular matrix degradation .

Therapeutic Development

A peptide-drug conjugate (PDC) using Z-Arg-Arg-4MbNA as a targeting moiety delivered doxorubicin to cathepsin B-overexpressing tumors, achieving a 60% reduction in tumor volume in MDA-MB-231 xenograft models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume